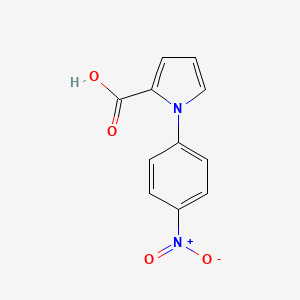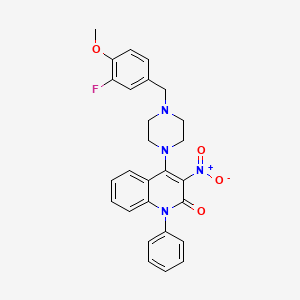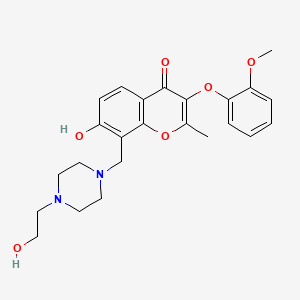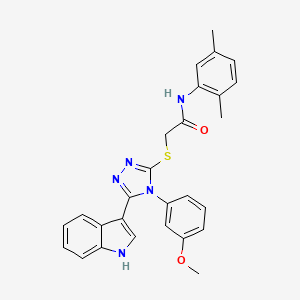
1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves reactions with nitrophenols. For instance, the compound 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid was obtained by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various methods including X-ray diffraction studies, NMR, FTIR, ES-MS, and UV . The title compound was found to have crystallized in an orthorhombic crystal system with space group P2 1 2 1 2 1 .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is often used to explore the catalytic activity and the properties of active nanomaterials .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids, which include derivatives like 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid, are synthesized through the base-catalyzed condensation of benzyl isocyanoacetate with nitroalkenes. These compounds serve as important intermediates in the synthesis of porphyrins and related compounds, highlighting their significance in chemical synthesis and organic chemistry (Lash, Bellettini, Bastian, & Couch, 1994).
The compound's reduction leads to the formation of pyrrolo[3,2-b]indoles, through an interesting example of intramolecular nucleophilic substitution in the pyrrole series, demonstrating its versatility in synthetic organic chemistry (Aiello, Dattolo, & Cirrincione, 1981).
Applications in Material Science and Engineering
Monomers like 1-(4-nitrophenyl)-1H-pyrrole and its derivatives have been synthesized and polymerized chemically, resulting in soluble polymers in common organic solvents. These polymers exhibit electrochromic properties, making them suitable for applications in electrochromic devices (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).
A copolymer based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole shows distinct electrochromic properties with applications in electrochromic devices, highlighting the compound's utility in advanced material applications (Variş, Ak, Akhmedov, Tanyeli, & Toppare, 2007).
Biomedical Research
Derivatives of this compound have been explored in the synthesis of novel compounds with potential antibacterial activity, indicating its role in the development of new pharmaceutical agents (Žirgulevičiūtė, Vaickelionienė, Jonuškienė, Anusevičius, & Mickevičius, 2015).
New pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives, synthesized from compounds related to this compound, have shown promising antimycobacterial activity, further emphasizing its potential in medicinal chemistry (Guillon, Reynolds, Leger, Guié, Massip, Dallemagne, & Jarry, 2004).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, contributing to a variety of biological activities .
Mode of Action
Compounds with similar structures, such as amines, are known to interact with their targets through the replacement of one, two, or all three hydrogen atoms by hydrocarbon groups .
Biochemical Pathways
It’s important to note that similar compounds, such as indole derivatives, have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds, such as apixaban, have been noted for their quick dissolution, linear pharmacokinetics, good bioavailability, and rapid onset and offset of action .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, indicating a broad spectrum of potential molecular and cellular effects .
Propiedades
IUPAC Name |
1-(4-nitrophenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDWGNIQEQCQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2891400.png)
![2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2891402.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea](/img/structure/B2891405.png)
![1-(2-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2891406.png)

![11-(2,3-dimethylphenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2891411.png)
![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2891412.png)
![9-(3-chlorophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2891415.png)
![N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide](/img/structure/B2891416.png)


![3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2891420.png)
